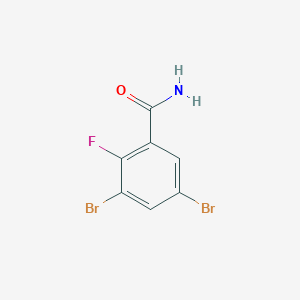

3,5-Dibromo-2-fluorobenzamide

Description

3,5-Dibromo-2-fluorobenzamide is a polyhalogenated aromatic amide that has garnered interest within the scientific community due to its unique substitution pattern. The presence of both bromine and fluorine atoms on the benzamide (B126) scaffold imparts specific electronic and steric properties to the molecule, making it a valuable subject for chemical inquiry.

Table 1: Physicochemical Properties of this compound and a Key Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1820604-05-5 | C₇H₄Br₂FNO | 296.92 |

Halogenated aromatic amides represent a significant class of organic compounds with wide-ranging applications. The introduction of halogen atoms onto an aromatic amide framework can profoundly influence the molecule's physical, chemical, and biological properties. These modifications can alter factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the synthesis and study of novel halogenated aromatic amides are of considerable interest in the development of new functional molecules. This compound is situated within this chemical space as a molecule with a precise arrangement of three halogen atoms, offering a unique platform for synthetic elaboration and property evaluation.

The specific substitution pattern of this compound is crucial to its chemical character. The presence of an ortho-fluoro substituent relative to the amide group can influence the conformation of the amide bond through steric and electronic effects, potentially impacting its reactivity and intermolecular interactions. acs.orgacs.orgnih.govresearchgate.netnsf.gov Computational studies on ortho-substituted tertiary aromatic amides suggest that such substitutions can increase the rotational barriers around both the N-C(O) and C-C(O) bonds, which is attributed to steric repulsion between the ortho-substituent and the amide oxygen atom. nsf.gov

The two bromine atoms at the meta-positions relative to the amide group significantly impact the electronic nature of the aromatic ring. As deactivating groups, halogens withdraw electron density from the ring through an inductive effect, which is stronger than their electron-donating resonance effect. libretexts.orglibretexts.org This deactivation influences the regioselectivity of further electrophilic aromatic substitution reactions. The combined electronic effects of the ortho-fluorine and meta-dibromo substituents create a unique electronic landscape on the aromatic ring, making this compound an interesting substrate for studying the interplay of these effects on chemical reactivity.

While specific academic research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from established chemical principles and studies on related compounds. The primary research trajectories for a molecule of this nature would likely involve its synthesis from available precursors and the subsequent exploration of its reactivity as a building block for more complex molecules.

Synthesis:

Plausible synthetic routes to this compound would likely start from commercially available, related compounds such as 3,5-Dibromo-2-fluorobenzonitrile or 3,5-Dibromo-2-fluorobenzaldehyde.

From 3,5-Dibromo-2-fluorobenzonitrile: The conversion of a nitrile to a primary amide is a well-established transformation in organic synthesis. This can be achieved through acid- or base-catalyzed hydrolysis. For instance, heating the benzonitrile (B105546) in the presence of a strong acid like sulfuric acid, followed by quenching with water, is a common method for this conversion. prepchem.com

From 3,5-Dibromo-2-fluorobenzaldehyde: A two-step sequence can be envisioned starting from the corresponding benzaldehyde. First, the aldehyde would be oxidized to the carboxylic acid, 3,5-Dibromo-2-fluorobenzoic acid. This can be accomplished using various oxidizing agents. The resulting carboxylic acid can then be converted to the primary amide. A common method for this amidation is the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with ammonia (B1221849).

Reactivity:

The reactivity of this compound is expected to be dictated by the interplay of its functional groups.

Reactions at the Bromine Atoms: The bromine atoms on the aromatic ring are susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3- and 5-positions, providing a powerful tool for molecular diversification.

Reactions involving the Amide Group: The amide functionality itself can undergo various reactions, such as hydrolysis back to the carboxylic acid under harsh conditions or reduction to the corresponding amine.

Electrophilic Aromatic Substitution: The aromatic ring, being deactivated by the three halogen substituents, would undergo electrophilic aromatic substitution reactions under forcing conditions. The directing effects of the existing substituents would determine the position of any new substituent.

Table 2: Plausible Synthetic and Reactivity Pathways for this compound

| Pathway | Starting Material / Reagent | Key Transformation | Product Type |

|---|---|---|---|

| Synthesis | 3,5-Dibromo-2-fluorobenzonitrile | Acid-catalyzed hydrolysis | This compound |

| Synthesis | 3,5-Dibromo-2-fluorobenzaldehyde | 1. Oxidation 2. Amidation | This compound |

| Reactivity | Organoboronic acid / Pd catalyst | Suzuki cross-coupling | Arylated benzamide derivatives |

| Reactivity | Alkene / Pd catalyst | Heck reaction | Alkenylated benzamide derivatives |

| Reactivity | Terminal alkyne / Pd, Cu catalysts | Sonogashira coupling | Alkynylated benzamide derivatives |

The primary scope of research concerning this compound would be to establish efficient and scalable synthetic routes to the compound and to fully characterize its chemical and physical properties. Following this, the main objective would be to explore its utility as a versatile building block in organic synthesis.

Specific research objectives would likely include:

Optimization of Synthetic Protocols: Developing high-yielding and cost-effective methods for the synthesis of this compound from readily available starting materials.

Exploration of Reactivity: Systematically investigating the reactivity of the compound in various chemical transformations, particularly in cross-coupling reactions, to understand the influence of the specific halogenation pattern on reaction outcomes.

Synthesis of Novel Derivatives: Utilizing this compound as a scaffold to synthesize libraries of novel, highly functionalized aromatic compounds.

Evaluation of Properties: Assessing the physicochemical and, where relevant, biological properties of the synthesized derivatives to identify potential applications in materials science or as leads in drug discovery programs.

The unique arrangement of fluorine and bromine atoms on the benzamide core makes this compound a molecule of interest for fundamental chemical research, with the potential to serve as a valuable intermediate in the synthesis of more complex and functionally diverse molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXVGTNTDOFMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Dibromo 2 Fluorobenzamide and Its Precursors

Strategies for Selective Halogenation in Aromatic Systems Leading to 3,5-Dibromination

Achieving a 3,5-dibromo substitution pattern on a 2-fluoro-substituted benzene (B151609) ring is a complex task due to the competing directing effects of the substituents. The fluorine atom at C2 is ortho, para-directing, while the carboxamide group (or its precursor, such as a carboxylic acid or nitrile) at C1 is meta-directing. Effective strategies must navigate this electronic landscape to install bromine atoms at the desired positions.

Electrophilic Aromatic Substitution Approaches for Dibromination

Electrophilic aromatic substitution (EAS) is the most direct approach for the bromination of aromatic rings. The synthesis of 3,5-dibromo-2-fluorobenzamide can be envisioned via the dibromination of a 2-fluorobenzamide (B1203369) precursor, such as 2-fluorobenzoic acid.

In this precursor, the fluorine atom activates the ortho (C3) and para (C5) positions towards electrophilic attack, while the carboxyl group deactivates the ring and directs incoming electrophiles to the meta (C3, C5) positions. The directing effects of both substituents converge at the C5 position, making it the most favorable site for the initial bromination. The second bromination must then occur at the C3 position, which is ortho to the fluorine but meta to the carboxyl group and the first bromine atom. This requires overcoming the deactivating effect of the existing substituents.

A common method involves the use of a brominating agent like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, which can enhance the electrophilicity of the brominating species. organic-chemistry.org While the monobromination of 2-fluorobenzoic acid to yield 5-bromo-2-fluorobenzoic acid is well-documented, proceeding with regioselectivity of 85-90%, achieving the subsequent bromination at the C3 position is more challenging and often requires more forcing conditions. A patent describing the bromination of o-halobenzoic acids notes the formation of 3,5-dibromo-2-halobenzoic acid, indicating that such a transformation is feasible, although it may compete with other isomers.

For instance, the use of tribromoisocyanuric acid in trifluoroacetic acid has been shown to be effective for brominating moderately deactivated arenes while minimizing polybromination that can occur in stronger acids like H₂SO₄. organic-chemistry.org

Table 1: Representative Conditions for Electrophilic Bromination

| Starting Material | Brominating Agent | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|---|

| 2-Fluorobenzoic Acid | NBS | THF | High regioselectivity for C5-monobromination. | |

| 2-Fluorobenzoic Acid | Br₂ | H₂SO₄ | Standard conditions for bromination of deactivated rings. | |

| Deactivated Arenes | Tribromoisocyanuric Acid | Trifluoroacetic Acid | Avoids polybromination compared to H₂SO₄. | organic-chemistry.org |

| Arenes | Br₂/SO₂Cl₂ | Zeolite | Provides high para-selectivity for some substrates. | researchgate.net |

Directed Ortho-Metalation (DoM) Assisted Bromination Protocols

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, where a directing metalation group (DMG) guides deprotonation to an adjacent ortho position using a strong base like n-butyllithium. uwindsor.caharvard.edu The amide group is one of the most effective DMGs. For a typical N,N-dialkylbenzamide, lithiation occurs exclusively at the ortho positions. uwindsor.ca

However, applying DoM to directly synthesize this compound is not straightforward.

Direct Dibromination: A one-pot, twofold ortho-metalation and bromination is not feasible for achieving the 3,5-pattern.

Stepwise Approach: Starting with 2-fluorobenzamide, DoM would direct functionalization to the C3 position. After bromination at C3, a second DoM reaction would be challenging. The presence of the C3-bromo substituent and the C2-fluoro substituent would sterically and electronically influence the second metalation, likely making it difficult to direct a second bromine to the C5 position. uwindsor.ca

The primary challenge is that DoM is inherently an ortho-directing strategy. Achieving a meta relationship between two introduced groups (Br at C3 and C5) via DoM is generally not possible without complex, multi-step sequences involving blocking groups or rearrangement reactions like the anionic-Fries rearrangement. uwindsor.ca Therefore, while DoM is a cornerstone of modern aromatic synthesis, its application to forge the specific 3,5-dibromo pattern on a 2-fluorobenzamide framework is less practical than electrophilic substitution routes.

Regioselective Bromination Techniques on Fluorinated Benzene Derivatives

The regioselectivity of bromination on fluorinated benzene derivatives is dictated by the interplay of all substituents on the aromatic ring. The fluorine atom itself is a moderately activating ortho, para-director. nsf.gov In a substrate like 2-fluorobenzoic acid or 2-fluorobenzamide, the outcome of electrophilic bromination is a result of the combined directing effects.

Position 5: This position is para to the activating fluorine director and meta to the deactivating carboxyl/amide director. The alignment of these directing effects makes C5 the most nucleophilic and sterically accessible position for the first bromination.

Position 3: This position is ortho to the activating fluorine director but meta to the deactivating carboxyl/amide director. Following bromination at C5, the ring becomes more deactivated. However, the strong ortho-directing influence of fluorine can still facilitate a second bromination at C3, provided the conditions are suitable.

Other Positions: Position 4 is meta to fluorine and ortho to the deactivating group, making it less reactive. Position 6 is ortho to both the fluorine and the deactivating group, making it sterically hindered and electronically unfavorable for attack.

The choice of brominating system is crucial for controlling this selectivity. Systems like NaBr/H₂SO₄ or N-bromosuccinimide (NBS) in polar solvents are commonly employed. For deactivated substrates, more potent systems may be required. The use of an oxidant, such as sodium hypochlorite (B82951) or sodium chlorate (B79027) in the presence of a bromide source (e.g., NaBr), can generate electrophilic bromine in situ for the bromination of complex m-diamide compounds. google.com

Methodologies for Introducing Fluorine into Benzamide (B126) Precursors

An alternative synthetic strategy involves introducing the fluorine atom onto a pre-existing 3,5-dibrominated aromatic scaffold. This can be achieved through either nucleophilic or electrophilic fluorination methods.

Nucleophilic Aromatic Fluorination (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a powerful method for forming C-F bonds by displacing a suitable leaving group (such as -NO₂ or a halide) from an activated aromatic ring. nih.gov For the synthesis of a 2-fluoro compound, a precursor like 3,5-dibromo-2-nitrobenzamide would be ideal. In this substrate, the aromatic ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group and, to a lesser extent, by the bromine atoms and the amide function.

The reaction typically involves heating the substrate with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com The efficiency of the reaction can be enhanced by using phase-transfer catalysts or more soluble fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The mechanism proceeds via the formation of a stabilized Meisenheimer complex, followed by the expulsion of the leaving group (e.g., nitrite).

Table 2: Reagents for Nucleophilic Aromatic Fluorination (SNAr)

| Fluoride Source | Typical Solvent | Key Features | Reference(s) |

|---|---|---|---|

| Potassium Fluoride (KF) | DMSO, DMF, Sulfolane | Inexpensive, common reagent; often requires high temperatures and phase-transfer catalysts. | google.com |

| Cesium Fluoride (CsF) | DMSO, DMF | More reactive than KF due to higher solubility and weaker Cs-F bond. | google.com |

| Tetrabutylammonium fluoride (TBAF) | THF, Acetonitrile (B52724) | Highly reactive and soluble in organic solvents, allowing for milder reaction conditions. | researchgate.net |

This fluorodenitration approach offers a viable pathway, contingent on the successful synthesis of the 3,5-dibromo-2-nitro precursor.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). wikipedia.org A direct electrophilic fluorination of 3,5-dibromobenzamide (B63241) to install fluorine at the C2 position is unlikely to be successful due to unfavorable directing effects. The amide group directs meta (to C5), and the bromine atoms direct ortho and para (to C4 and C6), leaving the C2 position electronically disfavored.

A more plausible strategy involves a multi-step sequence starting from a precursor with a powerful ortho, para-directing group, such as an amine. The synthesis could proceed as follows:

Electrophilic Fluorination of an Aniline: Start with 3,5-dibromoaniline. The strongly activating amino group directs electrophiles to the ortho (C2, C6) and para (C4) positions. Electrophilic fluorination using a reagent like Selectfluor® (F-TEDA-BF₄) can introduce a fluorine atom at the C2 position. rsc.org

Diazotization and Sandmeyer Reaction: The resulting 2-fluoro-3,5-dibromoaniline can then be converted into the target benzamide. A standard method is the Sandmeyer reaction, where the amino group is first converted to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid). wikipedia.orgmasterorganicchemistry.com

Conversion to Benzamide: The diazonium salt can be transformed into a nitrile (Ar-CN) using copper(I) cyanide (CuCN). Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the final this compound.

This pathway leverages the powerful directing ability of the amino group to control the regiochemistry of fluorination, a common strategy when direct fluorination of the target substrate is not feasible. google.com

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features | Reference(s) |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, stable, crystalline solid; widely used for various substrates. | wikipedia.orgrsc.org |

| N-Fluorobenzenesulfonimide | NFSI | A neutral, stable, and effective "F⁺" source for fluorinating a range of nucleophiles. | wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent used for fluorinating carbanions and other electron-rich species. | wikipedia.org |

Balz-Schiemann and Related Fluorination Pathways

The introduction of a fluorine atom onto the aromatic ring at the 2-position is a critical step in the synthesis of the target compound's precursors. The Balz-Schiemann reaction is a classic and widely utilized method for converting a primary aromatic amine into an aryl fluoride. wikipedia.org This transformation proceeds via a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org

The general mechanism involves three main steps:

Diazotization : A primary aromatic amine, such as a 2-amino-3,5-dibromobenzoic acid derivative, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid, to form an aryl diazonium salt. byjus.comdoubtnut.com

Formation of Diazonium Tetrafluoroborate : The diazonium salt is then reacted with fluoroboric acid (HBF₄). This results in the precipitation of the corresponding aryl diazonium tetrafluoroborate salt. byjus.com

Thermal Decomposition : The isolated diazonium tetrafluoroborate salt is heated, causing it to decompose. This decomposition releases nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the desired aryl fluoride. wikipedia.orgbyjus.com The reaction is believed to proceed through the generation of an unstable aryl cation, which then abstracts a fluoride ion from the BF₄⁻ anion. wikipedia.org

While the traditional Balz-Schiemann reaction is effective, several innovations have been developed to improve yields and versatility. For instance, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can be used in place of tetrafluoroborates, sometimes offering improved yields for specific substrates. wikipedia.orgbyjus.com Another modification involves conducting the diazotization in liquid hydrogen fluoride, which avoids the need to isolate the intermediate diazonium salt. wikipedia.org These methods are generally preferred over direct fluorination of aromatic hydrocarbons, which can be difficult to control. byjus.com

Amidation Reactions for Constructing the Benzamide Moiety

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting the corresponding carboxylic acid, 3,5-Dibromo-2-fluorobenzoic acid, or its activated derivative, with an ammonia (B1221849) source.

Direct condensation of a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling reagents are widely used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. nih.govmychemblog.com The choice of reagent is critical and depends on factors like steric hindrance, electronic properties of the substrates, and desired reaction speed.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDC is a water-soluble carbodiimide (B86325) that activates carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate readily reacts with an amine to form the amide bond. To suppress side reactions and improve efficiency, EDC is often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov A protocol using EDC with a catalytic amount of HOBt has proven effective for coupling electron-deficient amines. nih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is a highly efficient aminium-based coupling reagent. sigmaaldrich.com It converts carboxylic acids into the corresponding OAt-esters, which are highly reactive acylating agents. mychemblog.comsigmaaldrich.com The increased reactivity is due to the electron-withdrawing nature and the presence of the pyridine (B92270) nitrogen in the HOAt leaving group, which can provide anchimeric assistance during the coupling reaction. sigmaaldrich.com HATU is particularly effective for difficult couplings, including those involving sterically hindered amino acids. sigmaaldrich.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : PyBOP is a phosphonium-based coupling reagent. sigmaaldrich.com Similar to HBTU, it generates an activated OBt ester from the carboxylic acid. sigmaaldrich.com Phosphonium reagents like PyBOP are often preferred as they can lead to cleaner reactions compared to some uronium reagents, which carry a risk of causing chain termination by guanidinylating the amine. sigmaaldrich.com

| Reagent | Class | Activating Group | Key Features |

| EDC | Carbodiimide | O-acylisourea | Water-soluble byproducts; often used with HOBt. nih.gov |

| HATU | Aminium/Uronium Salt | OAt-ester | Highly reactive; very effective for difficult couplings. mychemblog.comsigmaaldrich.com |

| PyBOP | Phosphonium Salt | OBt-ester | Generates clean reactions; avoids guanidinylation side products. sigmaaldrich.com |

A traditional and robust method for amide synthesis involves converting the carboxylic acid into a more electrophilic derivative, such as an acyl chloride or anhydride (B1165640). mychemblog.comunimi.it

The precursor, 3,5-dibromo-2-fluorobenzoic acid, can be converted to 3,5-dibromo-2-fluorobenzoyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.com The reaction is often performed in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), sometimes with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the process. vulcanchem.com

The resulting acyl chloride is highly reactive due to the electron-withdrawing properties of the chlorine atom and the fluorine on the aromatic ring. vulcanchem.com It can then be reacted with ammonia or an ammonium (B1175870) salt under anhydrous conditions to furnish this compound. This method, often referred to as the Schotten-Baumann reaction, is highly effective but produces acidic byproducts (e.g., HCl) that must be neutralized. mychemblog.com

Beyond the direct use of carboxylic acids and their activated forms, other functional groups can serve as precursors to the benzamide moiety.

From Nitriles : The synthesis can begin with a benzonitrile (B105546) precursor, such as 2-fluoro-5-bromobenzonitrile. This can be synthesized from o-fluorobenzamide through dehydration with an agent like phosphorus oxychloride. google.com The subsequent hydrolysis of the nitrile group (-CN) can lead to the formation of the corresponding amide. While full hydrolysis yields a carboxylic acid, partial hydrolysis under controlled conditions can provide the primary amide.

From Esters : Amidation can also be achieved starting from an ester, such as methyl 3,5-dibromo-2-fluorobenzoate. The ester can react with ammonia in a process known as ammonolysis to form the amide. This reaction often requires elevated temperatures and pressures but is a viable pathway.

Transamidation : This method involves the exchange of the amine portion of an existing amide with a different amine. While less common for primary amide synthesis, it can be a useful strategy in certain contexts, particularly when catalyzed by specific reagents.

Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and high product purity.

The yield and purity of this compound are highly dependent on the reaction conditions employed during its synthesis.

Temperature : Temperature control is crucial in nearly all steps. In the Balz-Schiemann reaction, the initial diazotization is typically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. google.com Conversely, the subsequent thermal decomposition requires heating to proceed effectively. byjus.com For amidation reactions, coupling agents like HATU and PyBOP often allow for reactions to occur at room temperature. mychemblog.comorganic-chemistry.org However, for less reactive substrates or when using the acid chloride method, adjusting the temperature can significantly impact the reaction rate and the formation of byproducts.

Solvent Systems : The choice of solvent is critical. For the synthesis of the 3,5-dibromo-2-fluorobenzoyl chloride intermediate, solvents like DCM or THF are common. vulcanchem.com In amidation coupling reactions, aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), acetonitrile (ACN), or DCM are frequently used. nih.govmychemblog.comunimi.it The polarity and boiling point of the solvent can influence reagent solubility, reaction kinetics, and ease of product isolation. In recent years, greener alternatives like deep eutectic solvents (DES) have been explored for amidation to improve sustainability. unimi.it

Concentration : The concentration of reactants can affect reaction rates and, in some cases, the equilibrium position. In scale-up operations, using higher concentrations is often desirable to maximize reactor throughput. However, this can also lead to challenges with heat dissipation, mixing, and potential side reactions. Therefore, studies are necessary to find an optimal balance that maximizes yield and purity while maintaining process safety and control. For instance, in bromination steps, controlling the concentration and the rate of addition of the brominating agent is key to achieving the desired regioselectivity. nih.gov

Catalytic Systems and Ligand Effects in Coupling Reactions

The synthesis of polyhalogenated aromatic compounds like this compound often relies on palladium-catalyzed cross-coupling reactions. The efficacy and selectivity of these reactions are profoundly influenced by the choice of catalytic system, particularly the ligands coordinated to the metal center.

In the synthesis of related di-halogenated structures, the ligand plays a crucial role in determining which halogen atom reacts. For instance, in the C,N cross-coupling of 3,5-dibromo-2-aminopyridine, a compound structurally similar to precursors of this compound, different phosphine-based ligands yield varying selectivities. The use of specific Buchwald-type ligands like RuPhos and XPhos in combination with a palladium pre-catalyst and a strong base like LiHMDS has been shown to facilitate the reaction. nih.gov Studies revealed that coupling occurs preferentially at the C3 position (ortho to the amino group), with the choice of ligand fine-tuning the ratio of mono- to di-substituted products. nih.gov For example, the XPhos pre-catalyst provided slightly better selectivity for the desired mono-substituted product compared to the RuPhos pre-catalyst. nih.gov

Ligand effects extend beyond just selectivity; they also impact reaction yields and rates. Electronic and steric properties of the ligand are critical. Making a ligand more electron-rich can sometimes decrease reaction yields, while excessive steric bulk can shut down catalysis almost entirely. lehigh.edu In the context of polyhalogenated arenes, specialized ligands have been developed to control site-selectivity. The use of sulfonated ligands, such as sSPhos, in conjunction with specific bases containing large cations (e.g., Cs₂CO₃), can direct the reaction to a specific halogen by creating a favorable interaction environment around the catalytic center. incatt.nl This level of control is essential when synthesizing complex molecules where specific positional functionality is required.

The table below summarizes the impact of different ligands on the selectivity of cross-coupling reactions for substrates analogous to those used in this compound synthesis.

| Ligand | Substrate | Reaction Type | Key Finding |

| XPhos | 3,5-Dibromo-2-aminopyridine | C,N Cross-Coupling | Showed high selectivity for mono-coupling at the C3 position. nih.gov |

| RuPhos | 3,5-Dibromo-2-aminopyridine | C,N Cross-Coupling | Also selective for C3 coupling, but with slightly different product ratios compared to XPhos. nih.gov |

| sSPhos / sXphos | Dichloroarenes | Suzuki-Miyaura Coupling | Used with large cations (Cs⁺, Rb⁺) to achieve high site-selectivity by directing the catalyst to a specific chlorine atom. incatt.nl |

| Terpyridine | Alkyl Halides | Alkyl-Alkyl Cross-Coupling (Nickel-catalyzed) | Modifying the electronic properties (e.g., adding electron-donating groups) significantly decreased reaction yields. lehigh.edu |

This table illustrates how ligand selection is a critical parameter for controlling outcomes in the synthesis of complex halogenated molecules.

Process Intensification and Continuous Flow Chemistry Approaches

The paradigm of chemical manufacturing is shifting from traditional batch processing to more efficient and sustainable methods through process intensification (PI). manetco.be Continuous flow chemistry, a cornerstone of PI, offers significant advantages for the synthesis of fine chemicals like this compound. frontiersin.orgunito.it

Continuous flow systems utilize microreactors or tube reactors, which are characterized by their high surface-area-to-volume ratios. mdpi.com This intrinsic property leads to vastly improved heat and mass transfer compared to large batch reactors. unito.it The benefits of this approach are manifold:

Enhanced Safety: The small internal volume of the reactors minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions. mdpi.com

Improved Reproducibility and Control: Precise control over reaction parameters such as temperature, pressure, and residence time ensures consistent product quality. manetco.be

Increased Efficiency: Reactions that take hours in batch can often be completed in minutes or even seconds in a flow system, drastically increasing throughput. mdpi.com

A relevant example is the scale-up of nucleophilic aromatic substitution (SₙAr) reactions, a common method for synthesizing precursors to complex aromatic amides. The SₙAr reaction between 3-bromo-4-fluoro-nitrobenzene and benzylamine (B48309) has been successfully transitioned from small-scale ball milling to a continuous twin-screw extruder, demonstrating the industrial viability of flow chemistry for this class of transformations. frontiersin.orgunito.it Such reactive extrusion techniques represent a powerful method for conducting chemical reactions in a continuous, solvent-free, or low-solvent manner. unito.it

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor / Inefficient | Excellent |

| Mass Transfer | Often limited by mixing | Excellent |

| Safety | Higher risk with large volumes | Inherently safer due to small volumes |

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Complex | Simpler (scaling-out) |

| Process Control | Difficult to maintain homogeneity | Precise and consistent |

This interactive table compares the key features of traditional batch reactors versus modern continuous flow systems, highlighting the advantages of process intensification.

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into synthetic routes is crucial for developing environmentally and economically sustainable chemical processes.

Atom Economy and Reaction Efficiency Assessments

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. primescholars.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. chemistry-teaching-resources.com Unlike reaction yield, which measures the efficiency of a specific experimental run, atom economy assesses the intrinsic efficiency of a balanced chemical equation. rsc.org

Formula for Atom Economy:

Reactions with high atom economy, such as addition or rearrangement reactions, are considered "greener" because they generate fewer waste byproducts. kccollege.ac.in In contrast, substitution and elimination reactions are inherently less atom-economical as they produce leaving groups or other molecules that are not incorporated into the final product. chemistry-teaching-resources.com

For the synthesis of this compound, a hypothetical final step could be the amidation of 3,5-dibromo-2-fluorobenzoyl chloride with ammonia.

Reaction: C₇H₂Br₂ClFO + NH₃ → C₇H₄Br₂FNO + HCl

Atom Economy Calculation:

Molecular Weight of this compound (C₇H₄Br₂FNO): ~296.95 g/mol

Molecular Weight of 3,5-Dibromo-2-fluorobenzoyl chloride (C₇H₂Br₂ClFO): ~315.39 g/mol

Molecular Weight of Ammonia (NH₃): ~17.03 g/mol

Bio-based Solvents and Solvent Minimization Strategies

Solvents constitute a major portion of the mass in typical pharmaceutical and fine chemical manufacturing processes and are a primary source of environmental concern. core.ac.uk Green chemistry promotes the use of safer, bio-based solvents or, ideally, the minimization of solvent use altogether. mdpi.combiobasedpress.eu

For the synthesis of benzamides and their precursors, several bio-based solvents have been identified as viable alternatives to traditional, petroleum-derived solvents like DMF and NMP, which are facing increasing regulatory scrutiny. biobasedpress.eu

Cyrene (dihydrolevoglucosenone): Derived from waste biomass, Cyrene is a biodegradable, high-performance polar aprotic solvent that can replace DMF and NMP in applications such as carbon cross-coupling reactions. biobasedpress.eu

Glycerol (B35011): A non-toxic, biodegradable byproduct of biodiesel production, glycerol has been successfully used as a solvent for the synthesis of various heterocycles. dokumen.pub

p-Cymene and Limonene: These terpene-based solvents, derived from plant sources, have been shown to be effective for certain amidation reactions. researchgate.net

Ethanol (B145695) and Water Mixtures: Aqueous mixtures of bio-based alcohols like ethanol can often replace more hazardous organic solvents, improving the environmental profile of a process. mdpi.com

The table below lists some green solvent alternatives and their properties.

| Solvent | Source | Key Properties | Potential Application |

| Cyrene | Cellulose / Biomass | Biodegradable, polar aprotic, high boiling point | Replacement for NMP, DMF in coupling reactions. biobasedpress.eu |

| Glycerol | Biodiesel byproduct | Non-toxic, biodegradable, high polarity | Synthesis of heterocycles. dokumen.pub |

| p-Cymene | Plant-derived | Bio-based hydrocarbon | Amidation reactions. researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Corncobs, bagasse | Bio-based ether, lower toxicity than THF | General purpose solvent replacement for THF. beilstein-journals.org |

| Ethanol | Fermentation of sugars | Renewable, low toxicity | General purpose protic solvent. mdpi.com |

This table provides examples of sustainable, bio-based solvents that can be considered for the synthesis of this compound and its intermediates.

Catalyst Recycling and Reusability in Synthesis

Catalysts, particularly those based on precious metals like palladium, are expensive and can pose environmental risks if discharged. A key principle of green chemistry is the use of catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. rsc.org

Several strategies are employed to achieve catalyst recyclability:

Heterogeneous Catalysis: Supporting the catalyst on an insoluble material (e.g., silica, carbon, polymers) allows for simple filtration to recover the catalyst. For example, a palladium nanocatalyst supported on a modified substrate was shown to be reusable for up to five runs in the synthesis of benzoxazoles. rsc.org

Magnetic Nanoparticles: Anchoring the catalytic species to a magnetic core, such as iron oxide (Fe₃O₄), enables facile separation of the catalyst from the reaction medium using an external magnet. mdpi.com This method is highly efficient and avoids the need for filtration.

Lipophilic Tagging: For homogeneous organocatalysts, attaching a long, nonpolar "lipophilic tag" can make the catalyst soluble in non-polar solvents (like toluene) but insoluble in highly polar solvents (like acetonitrile). This allows the catalyst to be precipitated out and recovered by centrifugation after the reaction is complete, a technique demonstrated for a recyclable cinchona squaramide catalyst. beilstein-journals.org

Ionic Liquid Gels: Immobilizing the catalyst within an ionic liquid gel can create a reusable catalytic system that is easily separated from the product stream. rsc.org

Comprehensive Spectroscopic and Structural Elucidation Methodologies for 3,5 Dibromo 2 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 3,5-Dibromo-2-fluorobenzamide, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton, carbon, and fluorine signals.

Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques for Structural Confirmation

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will feature two signals corresponding to the protons at the C4 and C6 positions of the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as doublets due to coupling with each other. The amide protons (-CONH₂) will typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The aromatic region will display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached bromine and fluorine atoms. The carbonyl carbon of the amide group will appear at a characteristic downfield position.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. wikipedia.org For this compound, a single signal is expected for the fluorine atom attached to the C2 position of the benzene ring. The chemical shift of this signal is characteristic of a fluorine atom on an aromatic ring and will be influenced by the adjacent bromine atoms.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 7.8 - 8.2 | d | Aromatic H (C4 or C6) |

| ¹H | ~ 7.6 - 8.0 | d | Aromatic H (C4 or C6) |

| ¹H | ~ 7.5 - 8.5 (broad) | s | Amide -NH₂ |

| ¹³C | ~ 160 - 170 | s | Carbonyl C=O |

| ¹³C | ~ 155 - 160 (d, ¹JCF) | d | C2-F |

| ¹³C | ~ 135 - 140 | d | C4 |

| ¹³C | ~ 130 - 135 | d | C6 |

| ¹³C | ~ 120 - 125 | s | C3-Br |

| ¹³C | ~ 115 - 120 | s | C5-Br |

| ¹³C | ~ 110 - 115 | s | C1 |

| ¹⁹F | ~ -110 to -130 | s | C2-F |

Note: These are predicted values and may vary from experimental results. 'd' denotes a doublet and 's' denotes a singlet. Coupling constants (J) would need to be determined from an experimental spectrum.

Two-Dimensional NMR Experiments for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR techniques are indispensable for establishing the connectivity between atoms and their spatial relationships. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the two aromatic protons, confirming their adjacent relationship on the benzene ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link the signals of the aromatic protons to their corresponding carbon atoms (C4 and C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons, such as the bromine-substituted carbons (C3 and C5), the fluorine-substituted carbon (C2), and the carbon attached to the amide group (C1), by observing their correlations with the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. It could be used to confirm the through-space relationship between the amide protons and the aromatic proton at the C6 position.

Solid-State NMR Spectroscopy for Polymorphic and Amorphous State Characterization

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and local molecular environments that are not accessible in solution NMR. acs.orgscience.govresearchgate.net For this compound, ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed. nih.gov

The ¹³C CP/MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell. Differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as hydrogen bonding involving the amide group and halogen bonding involving the bromine atoms. acs.org Furthermore, ssNMR can be used to study different polymorphic forms of the compound, each of which would give a unique ssNMR spectrum. This is critical in pharmaceutical and material science applications where different polymorphs can have different physical properties.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. libretexts.orgmsu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula, C₇H₄Br₂FNO. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Calculated Exact Mass of this compound:

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ (with ²⁷⁹Br) | C₇H₄⁷⁹Br₂FNO | 294.8692 |

| [M+2]⁺ (with ¹⁷⁹Br, ¹⁸¹Br) | C₇H₄⁷⁹Br⁸¹BrFNO | 296.8672 |

| [M+4]⁺ (with ²⁸¹Br) | C₇H₄⁸¹Br₂FNO | 298.8651 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomeric Differentiation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for structural elucidation and for distinguishing between isomers. arxiv.org

For this compound, a plausible fragmentation pathway under electron impact (EI) or collision-induced dissociation (CID) would likely involve the following steps: researchgate.netnih.govresearchgate.nettubitak.gov.tr

Loss of the amino group (-NH₂): This would lead to the formation of a stable 3,5-dibromo-2-fluorobenzoyl cation.

Loss of carbon monoxide (CO): The benzoyl cation could then lose a molecule of CO to form a 3,5-dibromo-2-fluorophenyl cation.

Loss of bromine atoms: Subsequent fragmentation could involve the loss of one or both bromine atoms.

Predicted Major Fragments in the MS/MS Spectrum of this compound:

| m/z (for ⁷⁹Br) | Proposed Fragment | Formula |

| 295 | [M]⁺ | [C₇H₄Br₂FNO]⁺ |

| 279 | [M-NH₂]⁺ | [C₇H₂Br₂FO]⁺ |

| 251 | [M-NH₂-CO]⁺ | [C₆H₂Br₂F]⁺ |

| 172 | [C₆H₂BrF]⁺ | [C₆H₂BrF]⁺ |

| 93 | [C₆H₂F]⁺ | [C₆H₂F]⁺ |

Note: The m/z values will show a characteristic isotopic pattern due to the presence of bromine.

This detailed fragmentation analysis, combined with the information from various NMR techniques, allows for a comprehensive and unambiguous structural elucidation of this compound.

Ionization Techniques for Benzamide (B126) Analysis (e.g., ESI, MALDI, EI)

The analysis of benzamide derivatives by mass spectrometry relies on the selection of an appropriate ionization technique to convert the neutral molecules into gas-phase ions for detection. The choice of technique depends on the analyte's properties and the desired analytical information.

Electrospray Ionization (ESI) is a soft ionization method that is particularly well-suited for polar and thermally labile molecules. rsc.orgbldpharm.com In ESI, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. rsc.org As the solvent evaporates, ions are desorbed and can be analyzed by the mass spectrometer. This technique often produces protonated molecules [M+H]⁺ or other adducts and can generate multiply charged ions, which is especially useful for high molecular weight compounds. rsc.orgnih.gov For this compound, ESI would likely yield a strong signal for the protonated molecule, allowing for accurate molecular weight determination.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is effective for large, non-volatile molecules. bldpharm.comnih.gov The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions. nih.gov While highly effective for large biomolecules, MALDI can also be applied to smaller organic molecules.

Electron Ionization (EI) is a classic, hard ionization technique where high-energy electrons bombard the sample in the gas phase. bldpharm.com This results in the formation of a molecular ion (M⁺) and extensive fragmentation. bldpharm.com The resulting fragmentation pattern is highly reproducible and provides valuable structural information, acting as a molecular fingerprint. bldpharm.com For this compound, EI would be expected to show the molecular ion peak and characteristic isotopic patterns due to the two bromine atoms, as well as fragment ions corresponding to the loss of the amide group, bromine, and other fragments.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy is a non-destructive technique that provides information about the functional groups and molecular structure of a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. acs.org The resulting spectrum provides a unique "chemical fingerprint" of the molecule. bldpharm.com For this compound, characteristic absorption bands would be expected for the amide functional group, including N-H stretching vibrations (typically in the range of 3100-3500 cm⁻¹), a strong C=O (amide I) stretching vibration (around 1630-1690 cm⁻¹), and N-H bending (amide II) vibrations (around 1550-1640 cm⁻¹). The presence of the C-Br and C-F bonds would also give rise to absorptions in the fingerprint region (below 1500 cm⁻¹). Furthermore, shifts in the N-H and C=O stretching frequencies can provide evidence of intermolecular hydrogen bonding within the crystal lattice.

Raman Spectroscopy for Molecular Fingerprinting and Lattice Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. nih.gov While both techniques probe vibrational energy levels, they are governed by different selection rules. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide detailed information about the vibrations of the aromatic ring and the C-Br bonds. In the solid state, low-frequency Raman scattering can be used to study lattice vibrations (phonons), which provides insights into the crystalline structure and intermolecular interactions. tandfonline.com Polymorphism, the existence of multiple crystalline forms, can often be detected and differentiated by unique patterns in the low-frequency region of the Raman spectrum. mdpi.com

X-ray Diffraction Methodologies for Crystalline and Molecular Structure Determination

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Protocol for Bond Lengths, Angles, and Torsions

Single-crystal X-ray diffraction (SC-XRD) provides precise information about the molecular structure, including bond lengths, bond angles, and torsion angles. jchps.com This technique requires a single, high-quality crystal of the material. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. jchps.com The resulting diffraction pattern is used to determine the electron density distribution within the crystal, from which the atomic positions can be derived. jchps.com For this compound, an SC-XRD analysis would definitively establish the conformation of the molecule and the details of its intermolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state.

Powder X-ray Diffraction (PXRD) for Phase Identification, Purity Assessment, and Polymorphism Studies

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline phases. bldpharm.compharmaffiliates.com The sample is ground into a fine powder, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline material and can be used for phase identification by comparison to databases. PXRD is also a crucial tool for assessing the purity of a crystalline sample and for identifying and characterizing different polymorphic forms, as each polymorph will have a unique diffraction pattern. pharmaffiliates.com

Chiroptical Spectroscopy (If Applicable to Derivatives) and Electronic Spectroscopy Methodologies

The analysis of a molecule's interaction with ultraviolet and visible light provides critical information regarding its electronic structure. For this compound, electronic spectroscopy is a key method for characterizing its chromophoric system. Chiroptical methods, while not applicable to the parent compound, would be essential for the stereochemical analysis of any potential chiral derivatives.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-handed circularly polarized light. mdpi.com This phenomenon is only exhibited by chiral molecules, which are molecules that are non-superimposable on their mirror images. nih.gov

The parent compound, this compound, is achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Consequently, it does not absorb left- and right-handed circularly polarized light differently and is therefore CD-inactive.

The application of CD spectroscopy would become relevant only for chiral derivatives of this compound. Chirality could be introduced, for example, by the synthesis of atropisomers or by incorporating a chiral center into the molecule. In such cases, CD spectroscopy would be an indispensable tool for unambiguously determining the absolute configuration of the enantiomers. nih.gov The technique is highly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information about chiral supramolecular architectures. nih.gov However, a review of the available literature indicates no published studies on the circular dichroism of chiral derivatives of this compound.

UV-Visible spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The primary chromophore—the light-absorbing unit—in this compound is the substituted benzene ring. The electronic spectrum of this compound is characterized by absorption bands arising from transitions of electrons between molecular orbitals.

The expected electronic transitions for this molecule fall into two main categories:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, like the benzene ring in this compound, typically exhibit strong π → π* absorption bands. libretexts.org In substituted benzenes, these transitions are often referred to as the E (E1 and E2) and B bands.

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n) to a π* antibonding orbital. unipi.it In this compound, the non-bonding electrons are located on the oxygen atom of the carbonyl group (C=O) in the amide moiety. The n → π* transitions are typically much weaker in intensity than π → π* transitions. unipi.it

The substituents on the benzene ring—two bromine atoms, a fluorine atom, and the amide group (–CONH₂)—act as auxochromes. Auxochromes are groups that modify the absorption of a chromophore. The presence of these groups, particularly the halogens with their lone pairs of electron and the amide group, can cause a shift in the absorption maxima (λmax) and intensity compared to unsubstituted benzene. This is due to their electronic effects (both inductive and resonance) on the π-electron system of the ring.

While specific experimental λmax and molar absorptivity (ε) values for this compound are not available in the surveyed literature, the general characteristics can be predicted. The spectrum would be expected to show intense absorptions in the UV region corresponding to the π → π* transitions of the aromatic system and a much weaker absorption at a longer wavelength corresponding to the forbidden n → π* transition of the carbonyl group. As conjugated systems become larger or are modified by auxochromes, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can decrease, leading to absorption at longer wavelengths. libretexts.orgresearchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected Intensity |

| π → π | Excitation from π bonding orbitals to π antibonding orbitals | Substituted Benzene Ring | High |

| n → π | Excitation from non-bonding orbitals of the carbonyl oxygen to π antibonding orbitals | Carbonyl Group (C=O) in Amide | Low |

Theoretical and Computational Chemistry Investigations of 3,5 Dibromo 2 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-Dibromo-2-fluorobenzamide, offering a bottom-up approach to its electronic and structural characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Vibrational Frequencies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules due to its favorable balance between computational cost and accuracy. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining its optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms.

The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also elucidated. The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is used to predict the vibrational frequencies of this compound. nih.gov The calculated vibrational spectra, including infrared (IR) and Raman frequencies, can be compared with experimental data to confirm the molecular structure. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the amide group, and C-Br and C-F stretching, providing a comprehensive vibrational assignment. nih.gov

| Calculated Property | DFT Method | Typical Basis Set | Significance |

| Molecular Geometry | B3LYP | 6-311++G(d,p) | Provides optimized bond lengths, angles, and dihedrals. |

| Electronic Structure | B3LYP | 6-311++G(d,p) | Determines HOMO-LUMO gap, and electron density distribution. |

| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | Predicts IR and Raman active vibrational modes for structural confirmation. |

Ab Initio Methods (e.g., Hartree-Fock, MP2) for High-Level Electronic Structure Analysis and Benchmarking

For a more rigorous analysis of the electronic structure, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed. cpts.com.ua The HF method provides a foundational approximation by considering each electron in the mean field of all other electrons. While it is a good starting point, it does not account for electron correlation.

Second-order Møller-Plesset perturbation theory (MP2) builds upon the HF method by including electron correlation effects, which are crucial for accurately describing the interactions between electrons. arxiv.org These higher-level calculations are computationally more demanding but yield more precise energies and electronic properties. They are often used to benchmark the results obtained from DFT methods, ensuring the reliability of the chosen functional. arxiv.org

| Method | Key Feature | Application to this compound |

| Hartree-Fock (HF) | Mean-field approximation | Provides a baseline for electronic structure and molecular orbitals. |

| Møller-Plesset (MP2) | Includes electron correlation | Offers a more accurate description of electronic energies and properties for benchmarking DFT results. arxiv.org |

Basis Set Selection and Solvation Model Implementation in Calculations

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. mit.eduscispace.com For a molecule like this compound, which contains heavy atoms like bromine, Pople-style basis sets such as 6-31G(d) or more flexible ones like the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. chemrxiv.org The inclusion of polarization and diffuse functions is important for accurately describing the electronic distribution, especially around the electronegative halogen and oxygen atoms.

To simulate the behavior of this compound in a solution, solvation models are implemented. cpts.com.uaresearchgate.net The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.net This approach allows for the calculation of properties in different solvents, providing insights into how the solvent environment affects the molecule's conformation and electronic structure.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational landscape and intermolecular interactions over time. nih.gov

Conformational Analysis and Rotational Barriers of the Amide and Halogenated Phenyl Moieties

MD simulations can explore the conformational space of this compound by simulating the movement of its atoms over time. eyesopen.com A key aspect of this is the analysis of the rotational barrier around the C-N bond of the amide group. This rotation is often restricted due to partial double bond character, leading to distinct planar or near-planar conformations.

Similarly, the rotation of the entire amide group relative to the phenyl ring can be investigated. The bulky bromine atoms and the fluorine atom can introduce steric hindrance, influencing the preferred orientation of the amide group. By calculating the potential energy surface as a function of specific dihedral angles, the energy barriers for these rotations can be quantified.

| Conformational Feature | Method of Analysis | Expected Finding |

| Amide Bond Rotation | Potential Energy Scan | High rotational barrier, indicating planarity. |

| Phenyl-Amide Rotation | Dihedral Angle Analysis | Preferred orientation influenced by steric hindrance from halogens. |

Intermolecular Interactions and Crystal Packing Predictions in Solid-State Simulations

In the solid state, the arrangement of this compound molecules is governed by a network of intermolecular interactions. MD simulations of the crystalline form can predict the most stable packing arrangement. These simulations rely on force fields that accurately describe non-covalent interactions.

Key interactions for this molecule would include hydrogen bonding between the amide protons and the carbonyl oxygen of neighboring molecules. Halogen bonding, where the bromine atoms act as electrophilic regions and interact with nucleophilic sites, could also play a significant role in the crystal packing. Pi-pi stacking interactions between the aromatic rings are another potential stabilizing force. By analyzing the radial distribution functions and interaction energies from MD simulations, the nature and strength of these intermolecular forces can be characterized, providing a theoretical basis for the observed crystal structure.

| Interaction Type | Atoms Involved | Significance in Crystal Packing |

| Hydrogen Bonding | N-H --- O=C | Primary interaction driving the formation of dimers or chains. |

| Halogen Bonding | C-Br --- O/N/Br | Contributes to the directionality and stability of the crystal lattice. |

| Pi-Pi Stacking | Phenyl Rings | Influences the layered arrangement of molecules. |

Force Field Development and Validation for Brominated and Fluorinated Amides

The accurate simulation of molecular systems using techniques like molecular dynamics (MD) relies on the quality of the underlying force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For novel or less-studied molecules like this compound, existing force fields may not have adequate parameters for the specific arrangement of atoms and functional groups.

The development of a reliable force field for brominated and fluorinated amides would involve a multi-step process. researchgate.net This process typically begins with the determination of partial atomic charges for each atom in the molecule. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to derive these charges. researchgate.net Subsequently, bonded parameters, including bond lengths, bond angles, and dihedral angles, along with their corresponding force constants, are defined. researchgate.net These parameters are often optimized by fitting them to high-level quantum calculations or experimental data when available. researchgate.net

Non-bonded parameters, which account for van der Waals and electrostatic interactions, are also crucial. researchgate.net For instance, the Lennard-Jones potential is commonly used to describe van der Waals forces. uiuc.edu The validation of a newly developed force field is a critical step to ensure its accuracy in predicting the behavior of the system. researchgate.net This involves comparing the results of simulations using the new force field against experimental data or quantum mechanical benchmarks. nih.gov

For aromatic compounds, specialized force fields like the CHARMM polarizable force field based on the classical Drude oscillator have been developed. nih.govnih.gov Such a framework could be extended to include parameters for compounds like this compound by optimizing them against a range of quantum mechanical and experimental data. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals provide insights into a molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity.

HOMO-LUMO Energy Gaps and Electron Density Distributions for Chemical Reactivity Insights

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations could be employed to determine the energies of the HOMO and LUMO and thus the energy gap. tandfonline.com

The distribution of electron density in the HOMO and LUMO also provides valuable information. The regions of a molecule where the HOMO is localized are likely to be sites of electrophilic attack, as these are the areas from which electrons are most easily donated. Conversely, the regions where the LUMO is localized are susceptible to nucleophilic attack, as these are the areas that can most readily accept electrons. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms, as well as the carbonyl group, would significantly influence the electron density distribution and the locations of the HOMO and LUMO. A hypothetical representation of FMO analysis is presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis of this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -7.2 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and stability. |

Electrostatic Potential Surface (EPS) Mapping for Understanding Interaction Sites

An electrostatic potential surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding and predicting intermolecular interactions, such as those involved in drug-receptor binding. The EPS map displays regions of positive, negative, and neutral electrostatic potential, which correspond to areas that are likely to interact with nucleophiles, electrophiles, and nonpolar species, respectively.

For this compound, the EPS map would likely show a region of negative potential around the oxygen atom of the carbonyl group and the fluorine atom, due to their high electronegativity. The hydrogen atoms of the amide group would exhibit a positive potential. The bromine atoms, with their larger size and polarizability, would also influence the electrostatic potential distribution. Understanding these interaction sites is crucial for predicting how the molecule might interact with other molecules in a biological or chemical system.

Quantitative Structure-Property Relationship (QSPR) Modeling Approaches for this compound and its Analogs

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property of interest.

Molecular Descriptor Calculation and Feature Selection Methodologies

The foundation of any QSPR model is the calculation of molecular descriptors. uiuc.edu These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. uiuc.edu There are numerous types of molecular descriptors, ranging from simple constitutional descriptors (e.g., molecular weight, number of atoms of a certain type) to more complex 3D descriptors derived from the molecule's conformation. mdpi.comacs.org

For this compound, a wide array of descriptors could be calculated, including:

Constitutional descriptors: Molecular weight, number of halogen atoms, number of rings. mdpi.com

Topological descriptors: Indices that describe the connectivity of atoms in the molecule. mdpi.com

Quantum-chemical descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges. uiuc.edu

Once a large set of descriptors has been calculated, feature selection methodologies are employed to identify the most relevant descriptors for predicting the property of interest. This is a crucial step to avoid overfitting and to create a more interpretable and robust model.

Statistical and Machine Learning Algorithms for Property Prediction

Various statistical and machine learning algorithms can be used to build the QSPR model. Traditional methods include multiple linear regression (MLR), while more advanced machine learning techniques like support vector machines (SVM), random forests (RF), and artificial neural networks (ANN) are increasingly being used. researchgate.net These algorithms can capture complex, non-linear relationships between molecular descriptors and chemical properties. researchgate.net

For halogenated compounds, machine learning models have shown promise in predicting various properties. researchgate.net A QSPR model for this compound and its analogs could be developed to predict properties such as solubility, toxicity, or biological activity. The performance of such a model would be evaluated based on its ability to accurately predict the properties of a set of compounds that were not used in the model's training.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry serves as a virtual laboratory to probe the intricate details of chemical reactions. Through the application of quantum mechanical calculations, researchers can model the behavior of molecules and predict their properties and reaction pathways. For a molecule such as this compound, these methods can provide insights into how the substituents (bromine and fluorine atoms) on the aromatic ring influence the reactivity of the amide group.

The synthesis of this compound, like other benzamides, typically involves the reaction of a corresponding acyl halide or anhydride (B1165640) with ammonia (B1221849) or an amine. Understanding the precise mechanism of such reactions is crucial for optimizing reaction conditions and improving yields.

Transition State Search: A key concept in understanding reaction rates is the transition state, which is the highest energy point along the reaction pathway that separates reactants from products. wikipedia.org Computational chemists employ various algorithms to locate these unstable structures on the potential energy surface. For the synthesis of this compound, a transition state search would model the approach of the amine to the carbonyl carbon of a 3,5-Dibromo-2-fluorobenzoyl derivative. The geometry of this transition state, including bond lengths and angles, reveals the critical arrangement of atoms as the new carbon-nitrogen bond forms and the leaving group departs.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the entire reaction pathway from the transition state down to the reactants and products, confirming that the found transition state indeed connects the desired species. The IRC provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For the formation of this compound, the IRC would illustrate the continuous transformation from the reactants, through the transition state, to the final amide product.

| Parameter | Description | Hypothetical Value for a Benzamide (B126) Synthesis |

| Reactant Complex Energy | The energy of the initial interacting molecules. | 0.0 kcal/mol (Reference) |

| Transition State Energy | The energy barrier for the reaction. | +15.2 kcal/mol |

| Product Complex Energy | The energy of the final products. | -5.8 kcal/mol |

| Key Bond Distance (C-N) in TS | The length of the forming C-N bond at the transition state. | 1.85 Å |

| Key Bond Distance (C-X) in TS | The length of the breaking C-Leaving Group bond at the transition state. | 2.10 Å |

This table is illustrative and does not represent experimental or calculated data for this compound.

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The solvent can have a profound impact on the energetics and kinetics of a reaction. youtube.com Computational models can account for these effects in several ways.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the explicit modeling of specific interactions, such as hydrogen bonding between the solvent and the reacting species. For a reaction involving an amide, where hydrogen bonding is significant, an explicit model could provide a more accurate picture of how a protic solvent like water or an alcohol interacts with the reactants and the transition state.